Purmorphamine

Catalog No.
S548743
CAS No.
483367-10-8
M.F
C31H32N6O2
M. Wt
520.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Purmorphamine

CAS Number

483367-10-8

Product Name

Purmorphamine

IUPAC Name

9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine

Molecular Formula

C31H32N6O2

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35)

InChI Key

FYBHCRQFSFYWPY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7

solubility

Soluble in DMSO, not soluble in water.

Synonyms

Purmorphamine

Canonical SMILES

C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7

The exact mass of the compound Purmorphamine is 520.25867 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747596. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purmorphamine is a small molecule compound that acts as an agonist for the Hedgehog signaling pathway, specifically targeting the Smoothened receptor. This compound, a purine derivative, was first identified for its ability to induce osteogenesis in multipotent mesenchymal progenitor cells. The activation of the Hedgehog pathway by purmorphamine plays a crucial role in various biological processes, including embryonic development, tissue regeneration, and stem cell differentiation .

Purmorphamine acts as an agonist for Smoothened, a G protein-coupled receptor (GPCR) in the Hh pathway []. It binds directly to Smoothened, leading to its activation and subsequent downstream signaling cascade that influences cell differentiation, proliferation, and survival []. Studies have shown that purmorphamine promotes the differentiation of various cell types, including osteoblasts (bone-forming cells), motor neurons, and ventral spinal progenitors [].

Typical for creating small organic molecules. Although specific synthetic routes are not detailed in the search results, general methods for synthesizing purine derivatives often include:

  • Formation of the Purine Ring: Starting from simpler organic compounds to construct the purine framework.
  • Functionalization: Introducing functional groups such as morpholine or cyclohexyl groups to enhance biological activity and solubility.
  • Purification: Utilizing techniques like recrystallization or chromatography to obtain pure compounds suitable for biological testing.

Research into more efficient synthetic pathways continues to evolve as the demand for purmorphamine increases in scientific studies .

Purmorphamine exhibits significant biological activity by promoting osteogenesis in multipotent mesenchymal progenitor cells. Studies have shown that it can enhance alkaline phosphatase activity and increase levels of osteocalcin, a marker of bone formation. Additionally, purmorphamine's activation of the Hedgehog pathway has implications for neurodegenerative diseases and bone-related disorders, suggesting potential therapeutic applications in regenerative medicine .

Purmorphamine has several promising applications:

  • Bone Regeneration: Its ability to induce osteogenesis makes it a candidate for treating bone-related diseases such as osteoporosis.
  • Stem Cell Research: Purmorphamine is utilized in studies involving stem cell differentiation and tissue engineering.
  • Neurodegenerative Disease: The modulation of Hedgehog signaling may have therapeutic implications for conditions like Parkinson's disease .

Research has demonstrated that purmorphamine interacts specifically with Smoothened, leading to significant changes in gene expression related to the Hedgehog pathway. Interaction studies indicate that purmorphamine can enhance osteogenic differentiation when combined with other factors like bone morphogenetic protein-4. Additionally, antagonists such as cyclopamine can inhibit its effects, confirming its role as an agonist .

Purmorphamine shares structural and functional similarities with several other compounds that also target the Hedgehog signaling pathway or exhibit osteogenic properties. Here are some notable comparisons:

Compound NameStructure TypePrimary ActivityUnique Aspects
CyclopamineAlkaloidHedgehog antagonistBlocks Smoothened receptor
Smoothened Agonist 1Small moleculeHedgehog agonistSpecificity towards different receptors
SaridegibSmall moleculeHedgehog pathway inhibitorUsed in clinical trials for cancer
GDC-0449 (Vismodegib)Small moleculeHedgehog pathway inhibitorApproved for basal cell carcinoma

Purmorphamine is unique due to its selective activation of Smoothened without significant off-target effects seen in other compounds .

Purmorphamine is a synthetic small molecule with the systematic IUPAC name 9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine. Its molecular formula is C₃₁H₃₂N₆O₂, and it has a molecular weight of 520.64 g/mol. The compound is registered under the CAS number 483367-10-8, a unique identifier critical for chemical databases and regulatory documentation.

The purine backbone of purmorphamine is substituted at three distinct positions:

  • C-2: A 1-naphthyloxy group
  • C-4: A 4-morpholinophenylamino group
  • N-9: A cyclohexyl group.

This substitution pattern distinguishes purmorphamine from other purine derivatives and is central to its biological activity.

Physical and Chemical Properties

Purmorphamine exists as a white to light yellow crystalline powder under standard conditions. Key physicochemical properties include:

PropertyValueSource
Melting Point~225°C
Solubility in DMSO4 mg/mL (7.68 mM) at 25°C
Solubility in WaterInsoluble
StabilityStable for ≥2 years at -20°C
Purity≥95% (HPLC/qNMR)

The compound exhibits a λmax at 221 nm and 316 nm in UV/Vis spectroscopy, characteristic of its conjugated aromatic system. Its low aqueous solubility necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) for in vitro applications.

Structural Characteristics of the Purine Derivative

Purmorphamine’s structure combines a purine core with three functional groups that confer both hydrophobicity and receptor-binding specificity:

  • N-9 Cyclohexyl Group: Enhances lipid solubility and influences pharmacokinetic properties.
  • C-2 1-Naphthyloxy Group: Contributes to π-π stacking interactions with the Smoothened (Smo) receptor.
  • C-4 4-Morpholinophenylamino Group: Facilitates hydrogen bonding with residues in the Smo receptor’s transmembrane domain.

X-ray crystallography and NMR studies confirm that the planar purine ring and twisted morpholino-phenyl moiety create a stereoelectronic profile optimal for Smo receptor activation.

Synthesis and Chemical Stability

Purmorphamine is synthesized via solid-phase chemistry using a palladium-catalyzed coupling reaction. Key steps include:

  • Functionalization of Purine Resin: A purine-bound resin undergoes substitution at C-2 with 1-naphthol using Pd₂(dba)₃ and a phosphine ligand.
  • Introduction of Morpholino Group: The C-4 position is modified via nucleophilic aromatic substitution with 4-morpholinoaniline.
  • Cyclohexyl Addition: The N-9 position is alkylated with cyclohexyl bromide.

The final product is purified via reverse-phase HPLC, yielding >95% purity. Purmorphamine demonstrates thermal stability up to 100°C but degrades under prolonged exposure to light or humidity, necessitating storage in inert atmospheres at -20°C.

Structure-Activity Relationship Analysis

The biological activity of purmorphamine is highly dependent on its structural motifs:

  • Purine Core: Essential for binding to the Smo receptor’s hydrophobic pocket. Removal of the purine ring abolishes Hedgehog pathway activation.
  • C-2 Substituent: The 1-naphthyloxy group enhances binding affinity (EC₅₀ = 1 μM in C3H10T1/2 cells). Replacing it with smaller groups (e.g., methoxy) reduces potency by >50%.
  • C-4 Substituent: The 4-morpholinophenylamino group mediates hydrogen bonding with Smo’s Glu518 residue, critical for agonistic activity.
  • N-9 Cyclohexyl Group: Optimizes membrane permeability and in vivo half-life.

Comparative studies show that bulky hydrophobic groups at C-2 and N-9 maximize osteogenic induction, while polar substitutions at C-4 improve solubility without compromising receptor engagement.

Purmorphamine exerts profound effects on Glioma-Associated Oncogene transcription factors, which serve as the primary mediators of Hedgehog signaling. The compound enhances nuclear translocation of Glioma-Associated Oncogene1 and Glioma-Associated Oncogene2 within minutes of treatment, leading to their accumulation at the ciliary tip and subsequent migration to the nucleus [8]. This nuclear accumulation correlates directly with transcriptional activation of Hedgehog target genes [8].

Mechanistically, purmorphamine treatment results in increased DNA binding activity of Glioma-Associated Oncogene transcription factors to their consensus binding sequences. Chromatin immunoprecipitation studies reveal that purmorphamine enhances binding of Glioma-Associated Oncogene2 to target gene promoters, while simultaneously reducing binding of the repressor form Glioma-Associated Oncogene3 [7]. This competitive regulation between activator and repressor forms of Glioma-Associated Oncogene proteins represents a critical mechanism through which purmorphamine modulates gene expression [7].

The compound demonstrates differential effects on the three Glioma-Associated Oncogene family members. Glioma-Associated Oncogene1 expression is consistently upregulated 2-6 fold across multiple cell types, while Glioma-Associated Oncogene2 and Glioma-Associated Oncogene3 show more variable responses depending on cellular context [3] [9]. In glioma cells, purmorphamine treatment leads to abnormal activation of Glioma-Associated Oncogene transcription factors, regulating expression of genes that maintain stem cell state, including SOX2 and OCT4 [9].

Post-translational modifications of Glioma-Associated Oncogene proteins are also affected by purmorphamine treatment. The compound influences phosphorylation patterns that regulate protein stability, nuclear localization, and transcriptional activity [10]. Specifically, purmorphamine treatment reduces phosphorylation by protein kinase A, leading to stabilization of full-length Glioma-Associated Oncogene proteins and enhanced transcriptional activity [10].

Effects on Patched Expression

Purmorphamine treatment results in significant upregulation of Patched receptor expression, creating a negative feedback mechanism characteristic of Hedgehog pathway activation. Both Patched1 and Patched2 expression are increased in response to purmorphamine treatment, with fold changes ranging from 2-4 fold depending on cell type and treatment duration [3] [11]. This upregulation occurs at both transcriptional and post-transcriptional levels, with increased messenger RNA stability contributing to enhanced protein expression [11].

The compound affects Patched receptor trafficking and localization patterns. Under normal conditions, Patched localizes at the base of primary cilia and inhibits Smoothened activity [12]. However, purmorphamine treatment alters this localization pattern, facilitating Smoothened activation and subsequent downstream signaling [12]. Studies using BODIPY-cyclopamine binding assays demonstrate that purmorphamine competes with cyclopamine for binding to Smoothened, indicating direct interaction with the receptor complex [13].

Dose-dependent effects on Patched expression are observed, with lower concentrations (0.25-0.5 microMolar) primarily affecting Patched1 expression, while higher concentrations (1-2 microMolar) additionally impact Patched2 expression [4] [14]. In ovine embryonic models, purmorphamine treatment at 250 nanograms per milliliter reduces Patched1 expression, while 500 nanograms per milliliter increases expression, indicating complex dose-response relationships [4] [14].

Temporal analysis reveals that Patched expression changes occur within hours of purmorphamine treatment, with peak expression observed at 12-24 hours post-treatment [4]. This timing coincides with maximum Hedgehog pathway activation and precedes the onset of cellular differentiation programs [4]. The upregulation of Patched receptors serves as both a marker of pathway activation and a mechanism for pathway attenuation through enhanced ligand sequestration [11].

Modulation of Cellular Differentiation Pathways

Purmorphamine demonstrates remarkable capacity to modulate cellular differentiation pathways, particularly promoting osteoblast differentiation from mesenchymal stem cells. The compound induces a comprehensive osteogenic program, characterized by increased alkaline phosphatase activity, enhanced calcium deposition, and upregulation of bone matrix proteins including osteopontin and osteocalcin [15] [16]. These effects are observed within days of treatment and progress over weeks to complete differentiation [15].

In neuronal differentiation contexts, purmorphamine promotes differentiation of neural stem cells into specific neuronal subtypes. Treatment with 1 microMolar purmorphamine increases neuronal differentiation of human striatal neural stem cells by 3-fold, while simultaneously reducing proliferation and astrocytic differentiation [17] [18]. The compound specifically enhances expression of DARPP-32, a marker of medium spiny neurons, making it valuable for Huntington's disease research applications [17] [18].

The differentiation effects of purmorphamine involve coordinated changes in cell cycle regulation and differentiation marker expression. Treatment leads to decreased expression of proliferation markers while increasing expression of differentiation-specific transcription factors [17]. In osteoblast differentiation, this includes upregulation of RUNX2, the master regulator of osteoblast differentiation, along with downstream targets involved in bone formation [3] [15].

Mechanistically, purmorphamine-induced differentiation involves suppression of proliferation coupled with activation of differentiation programs. The compound reduces cell cycle progression through downregulation of cell cycle checkpoints, while simultaneously activating lineage-specific transcription factors [15]. This biphasic effect ensures efficient transition from proliferative to differentiated states [15].

Impact on Cell Survival and Anti-Apoptotic Mechanisms

Purmorphamine exerts significant anti-apoptotic effects through multiple molecular mechanisms. The compound enhances cell survival by activating PI3K/AKT signaling pathways, which promote cell survival through phosphorylation of pro-apoptotic proteins and activation of anti-apoptotic factors [19] [20]. Treatment with purmorphamine significantly reduces apoptosis in various cell types, including mesenchymal stem cells, neuronal cells, and cardiomyocytes [19] [21].

The anti-apoptotic effects of purmorphamine involve regulation of BCL-2 family proteins, key regulators of mitochondrial-mediated apoptosis. Treatment increases expression of anti-apoptotic proteins while suppressing pro-apoptotic factors, shifting the cellular balance toward survival [19] [22]. In colon carcinoma cells, purmorphamine treatment along with sonic hedgehog significantly abrogates anti-CD95 induced apoptosis, demonstrating its protective effects against death receptor-mediated apoptosis [22].

Purmorphamine also affects caspase activity, the executioner proteins of apoptosis. The compound reduces caspase-3 activation and prevents DNA fragmentation associated with apoptotic cell death [23]. In hypoxic-ischemic injury models, purmorphamine treatment significantly reduces TUNEL-positive cells and decreases expression of apoptotic markers [23]. These protective effects extend to various stress conditions, including oxidative stress and inflammatory responses [23].

The survival-promoting effects of purmorphamine are mediated through enhanced expression of survival factors including c-MYC and reduced expression of cell cycle inhibitors such as p21CIP1/WAF1 [21] [24]. The compound also promotes expression of RNA-binding proteins such as MSI1, which regulate post-transcriptional mechanisms involved in cell survival and proliferation [21] [24]. These multiple mechanisms combine to provide robust protection against various forms of cell death while promoting cellular survival and function [21] [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

520.25867428 g/mol

Monoisotopic Mass

520.25867428 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PB12M2F8KY

Other CAS

483367-10-8

Wikipedia

Purmorphamine

Dates

Last modified: 08-15-2023
1. Wu X, Walker J, Zhang J, Ding S, Schultz PG. Purmorphamine induces osteogenesis by activation of the hedgehog signaling pathway. Chem Biol. 2004 Sep;11(9):1229-38. doi: 10.1016/j.chembiol.2004.06.010. PMID: 15380183.

2. Beloti MM, Bellesini LS, Rosa AL. Purmorphamine enhances osteogenic activity of human osteoblasts derived from bone marrow mesenchymal cells. Cell Biol Int. 2005 Jul;29(7):537-41. doi: 10.1016/j.cellbi.2005.02.007. PMID: 15979909.

3. Wöltje M, Böbel M, Heiland M, Beck-Broichsitter B, Al-Dam A, Gröbe A, Friedrich RE, Hanken H, Smeets R. Purmorphamine and oxysterols accelerate and promote osteogenic differentiation of mesenchymal stem cells in vitro. In Vivo. 2015 Mar-Apr;29(2):247-54. PMID: 25792653.

4. Sharma S, Kaur A, Sharma S. Preconditioning potential of purmorphamine: a hedgehog activator against ischaemic reperfusion injury in ovariectomised rat heart. Perfusion. 2018 Apr;33(3):209-218. doi: 10.1177/0267659117732401. Epub 2017 Oct 24. PMID: 29065787.

5. El-Akabawy G, Medina LM, Jeffries A, Price J, Modo M. Purmorphamine increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway. Stem Cells Dev. 2011 Nov;20(11):1873-87. doi: 10.1089/scd.2010.0282. Epub 2011 Apr 5. PMID: 21345011.

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